

Technical Guide to the Physical Properties of 1,4-Dimethoxybenzene-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dimethoxybenzene-d4

Cat. No.: B15558992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1,4-Dimethoxybenzene-d4**. Due to the limited availability of specific experimental data for the deuterated species, this guide includes data for the non-deuterated analogue, 1,4-Dimethoxybenzene, as a close proxy. Deuterium substitution typically has a minimal effect on macroscopic physical properties such as melting and boiling points, with the most significant difference being the molecular weight.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1,4-Dimethoxybenzene-d4** and its non-deuterated counterpart.

| Property | 1,4-Dimethoxybenzene-d4 | 1,4-Dimethoxybenzene |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₆ D ₄ O ₂ | C ₈ H ₁₀ O ₂ |
| Molecular Weight | 142.19 g/mol [1] | 138.166 g/mol [2][3] |
| CAS Number | 21383-12-0 | 150-78-7 |
| Appearance | Not specified; expected to be a white crystalline solid | White crystalline solid/flakes[2][4][5][6] |
| Melting Point | Data not available | 54 - 58 °C[2][4][7] |
| Boiling Point | Data not available | 212 - 213 °C[2][4][7] |
| Solubility | Data not available | Water: Sparingly soluble/Slightly soluble.[2][5] Organic Solvents: Good solubility in ethanol, acetone, and chloroform; very soluble in ether and benzene.[3][5] |
| Density | Data not available | ~1.053 g/cm ³ at 25°C |
| Vapor Pressure | Data not available | <0.1 hPa at 20 °C[4] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining key physical properties. These methods are standard and applicable to both 1,4-Dimethoxybenzene and its deuterated analogues.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound melts to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **1,4-Dimethoxybenzene-d4** is placed in a capillary tube.

- **Apparatus Setup:** The capillary tube is inserted into a melting point apparatus.
- **Heating:** The temperature is gradually increased at a controlled rate.
- **Observation:** The temperatures at which the solid begins to melt and completely liquefies are recorded to define the melting range.[8]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a given temperature.

Methodology:

- **Sample Preparation:** An excess amount of **1,4-Dimethoxybenzene-d4** is added to a vial containing a known volume of the desired solvent to create a saturated solution. The presence of undissolved solid is essential.
- **Equilibration:** The vial is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Extraction:** The solution is allowed to stand, and a sample of the supernatant is carefully removed using a syringe fitted with a filter to separate the undissolved solid.
- **Analysis:** The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a prepared calibration curve.
- **Data Reporting:** The solubility is expressed in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Spectroscopic Analysis

¹H NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS). The solution is then transferred to a 5 mm NMR tube.

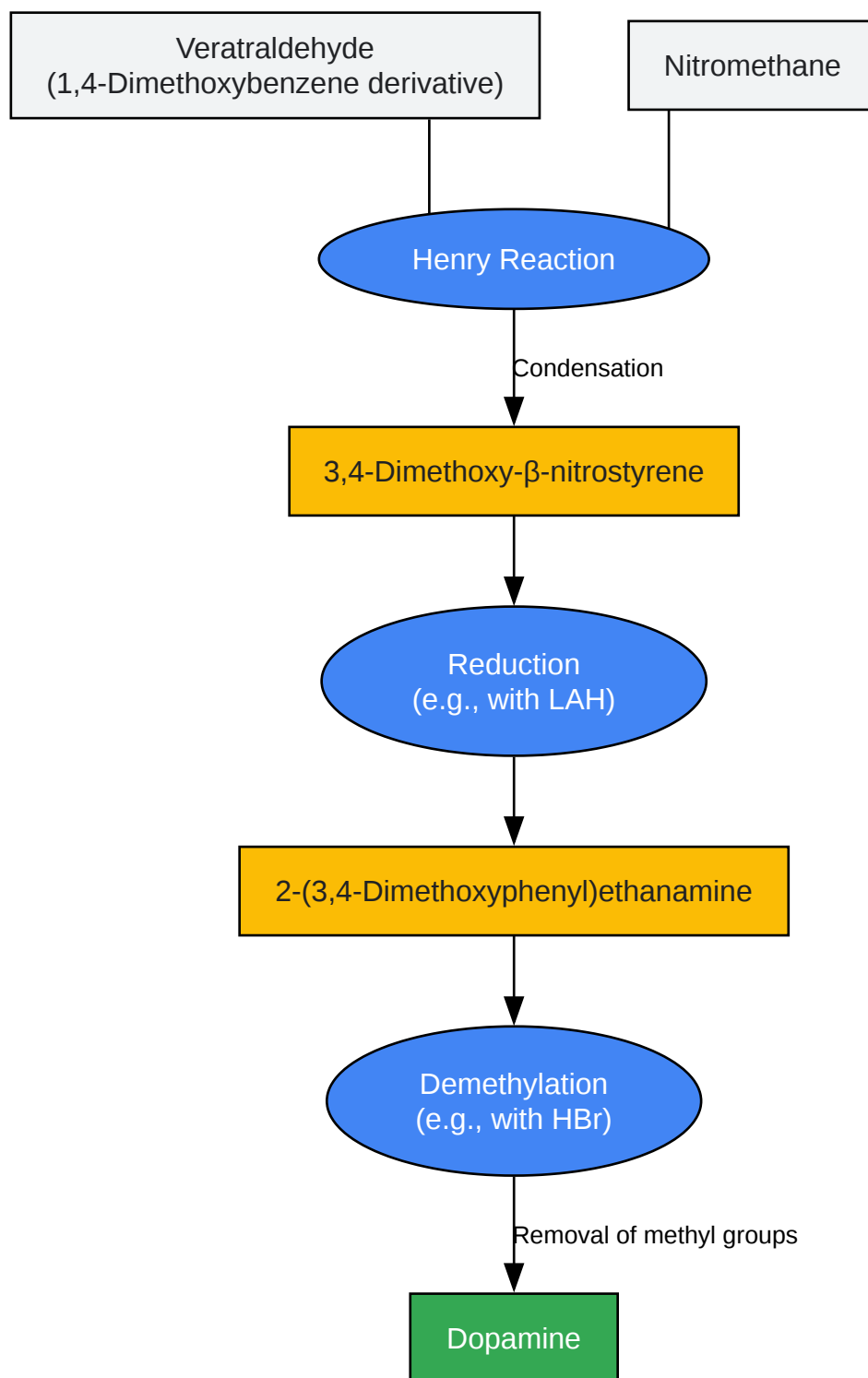
- **Instrument Setup:** The NMR tube is placed into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
- **Data Acquisition:** The proton spectrum is acquired by averaging a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **Processing:** The acquired data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.

Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** A small amount of the sample, typically dissolved in a volatile solvent, is introduced into the mass spectrometer.
- **Ionization:** The sample is ionized in the source, commonly using a standard electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Relationships and Workflows

1,4-Dimethoxybenzene and its derivatives serve as important precursors in organic synthesis. For instance, a structurally similar compound, veratraldehyde (3,4-dimethoxybenzaldehyde), is a key starting material for the synthesis of catecholamines like dopamine. The following diagram illustrates a general workflow for this synthetic pathway.



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Caption: Synthetic pathway from a 1,4-dimethoxybenzene derivative to dopamine.

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- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 1,4-Dimethoxybenzene-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558992#physical-properties-of-1-4-dimethoxybenzene-d4]

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